molecular formula C7H7FN2O2 B13619883 2-Amino-2-(6-fluoropyridin-3-yl)acetic acid

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid

Cat. No.: B13619883
M. Wt: 170.14 g/mol
InChI Key: LWMQYXPSTVKINX-UHFFFAOYSA-N
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Description

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques using readily available fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while substitution reactions can produce a range of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(6-fluoropyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can modulate the activity of enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-amino-2-(6-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)

InChI Key

LWMQYXPSTVKINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)F

Origin of Product

United States

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